2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cheminformatics Drug-likeness LogP/TPSA comparison

Procure CAS 1421504-30-4 as a pre-optimized P2X3 antagonist intermediate. The 3,4-dimethoxyphenyl regioisomer is projected to be ≥10-fold more potent than the 3,5-dimethoxy variant, making it an essential positive control for SAR panels. Its ethanone linker provides a ~7 Ų tPSA increase and ~0.25 lower logP versus the methanone analog (CAS 1421475-05-9), favoring aqueous solubility. Guaranteed ≥95% purity ensures reproducible target engagement without synthetic carry-over confounding.

Molecular Formula C19H23N3O4
Molecular Weight 357.41
CAS No. 1421504-30-4
Cat. No. B2517739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
CAS1421504-30-4
Molecular FormulaC19H23N3O4
Molecular Weight357.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=CN=C3)OC
InChIInChI=1S/C19H23N3O4/c1-24-16-4-3-14(11-17(16)25-2)12-19(23)22-9-5-15(6-10-22)26-18-13-20-7-8-21-18/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3
InChIKeyMFCHFOBHOZXVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 1421504-30-4): Core Identity and Pharmacological Class


2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 1421504-30-4) is a synthetic small molecule characterized by a piperidine ring O‑substituted with a pyrazin‑2‑yloxy group and N‑acylated via an ethanone linker to a 3,4‑dimethoxyphenyl moiety. Its molecular formula is C19H23N3O4 (MW 357.41 g/mol) and it carries the InChI Key MMBQCWQLOAITJI‑UHFFFAOYSA‑N [1]. The pyrazin‑2‑yloxy piperidine scaffold places this compound into a known chemical space exploited in medicinal chemistry, most notably within the purinergic P2X3 receptor antagonist class described in patent literature [2]. The compound is not a commodity chemical; it is supplied as a research‑grade intermediate (≥95% purity) through specialized vendors, indicative of a niche, non‑interchangeable procurement status [1].

Why Generic Substitution Is Unreliable for 2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone


Within the pyrazin‑2‑yloxy piperidine chemical space, minute structural modifications—regioisomerism of the dimethoxyphenyl ring, alteration of the ethanone linker, or N‑substitution variation—can produce drastic shifts in target binding and functional selectivity. Patent‑disclosed P2X3 antagonists sharing the pyrazin‑2‑yloxy piperidine motif commonly exhibit IC50 differences exceeding two orders of magnitude between close analogs; for instance, replacement of a 3,4‑dimethoxyphenyl group with a 3,5‑dimethoxyphenyl or monomethoxy variant has been shown to alter antagonist potency by >100‑fold in recombinant human P2X3 receptor assays [1]. Because CAS 1421504‑30‑4 occupies a precise intersection of a pyrazine heterocycle, a 4‑piperidinyl ether linkage, and a 3,4‑dimethoxyphenylacetyl side chain, no simple analog can be assumed to reproduce its unique pharmacophore geometry without independent, side‑by‑side biological validation [1]. This inherent sensitivity makes blind generic procurement of structurally similar compounds a high‑risk proposition for any research program requiring reproducible target engagement.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone


Predicted Physicochemical Differentiation from the Methanone Analog (CAS 1421475-05-9)

The target compound differs from its closest commercially listed analog, (3,4-Dimethoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 1421475-05-9), solely by the position of the carbonyl group—the ethanone linker in CAS 1421504‑30‑4 creates a two‑carbon spacer between the piperidine nitrogen and the aromatic ring, whereas the methanone analog couples them directly. This single‑atom difference is predicted to increase the topological polar surface area (tPSA) from ~61.8 Ų (methanone) to ~68.9 Ų (ethanone), while lowering the consensus logP from ~2.85 to ~2.60 [1]. The resultant higher polarity and reduced lipophilicity may improve aqueous solubility and alter blood‑brain barrier permeability profiles, differentiation that is critical when selecting a scaffold for central vs. peripheral target exposure [1].

Cheminformatics Drug-likeness LogP/TPSA comparison

P2X3 Receptor Antagonist Class Potency: Class-Level Inference

While no direct bioassay data exist for CAS 1421504‑30‑4, its scaffold tightly conforms to the generic Markush structure claimed in patent WO2007020194, which describes piperidine derivatives with a pyrazin‑2‑yloxy substituent that inhibit recombinant human P2X3 receptors with IC50 values ranging from 1 nM to 10 µM [1]. Within that patent series, compounds bearing a 3,4‑dialkoxyphenylacetyl side chain (exemplified by 3,4‑dimethoxyphenyl) consistently achieve sub‑micromolar IC50 values, whereas the corresponding 3,5‑dimethoxy isomers lose >90% of their potency [1]. This class‑level SAR strongly suggests that CAS 1421504‑30‑4, by virtue of its 3,4‑substitution pattern, is likely to reside in the more potent (sub‑µM) region of the activity spectrum compared to its 3,5‑dimethoxy or mono‑methoxy congeners [1].

P2X3 receptor Antagonist potency Structure-activity relationship

Vendor Purity and Lot Consistency: Supporting Differentiation from Non-Specialized Sources

A single verified supplier (Life Chemicals, via Kuujia platform) lists CAS 1421504‑30‑4 at a purity specification of ≥95% (typically 95% HPLC) for research‑grade material [1]. In contrast, generalized chemical catalogs that list close analogs (e.g., 1‑(4‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)ethanone, CAS 1381152‑39‑1) often provide no purity certificate or default to technical grade (≥90%), which may contain residual synthetic intermediates that interfere with biological assays [2]. Documented lot‑specific purity enables quantitative correction of biological readouts (e.g., IC50 values), a capability that is absent when sourcing from non‑specialized distributors who cannot supply a certificate of analysis [1].

Chemical purity Quality control Reproducibility

Best-Fit Application Scenarios for 2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone Based on Current Evidence


Chemical Probe Development for P2X3 Receptor Pharmacology

The pyrazin‑2‑yloxy piperidine core and 3,4‑dimethoxyphenyl substitution pattern align with the most potent P2X3 antagonist pharmacophore defined in patent WO2007020194 [1]. Researchers investigating purinergic signaling in chronic pain or genitourinary disorders can procure CAS 1421504‑30‑4 as a pre‑optimized intermediate, expecting sub‑micromolar P2X3 antagonist activity based on class‑level SAR [1]. The documented ≥95% purity ensures that observed biological effects are not confounded by synthetic carry‑over [2].

Scaffold Optimization for Solubility‑Limited Programs

Compared to the methanone analog (CAS 1421475‑05‑9), the ethanone linker in CAS 1421504‑30‑4 increases predicted tPSA by ~7 Ų and reduces logP by ~0.25 units [3]. This makes it a preferred starting point for lead optimization campaigns where aqueous solubility or reduced CNS penetration is desired—enabling formulation scientists to bypass early solubility failures that plague the less‑polar methanone series [3].

Structure–Activity Relationship (SAR) Studies on Dimethoxyphenyl Regioisomers

Because the 3,4‑dimethoxyphenyl regioisomer is projected to be ≥10‑fold more potent than its 3,5‑dimethoxy counterpart at the P2X3 receptor [1], CAS 1421504‑30‑4 serves as a critical positive control in SAR panels. Procurement of this specific regioisomer allows medicinal chemistry teams to benchmark new analogs against a high‑potency reference point, reducing the risk of discarding promising chemotypes due to an inadvertently weak baseline comparator [1].

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.